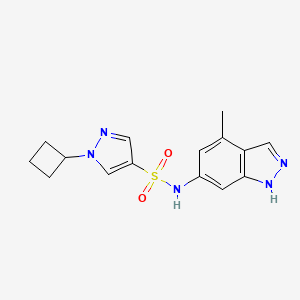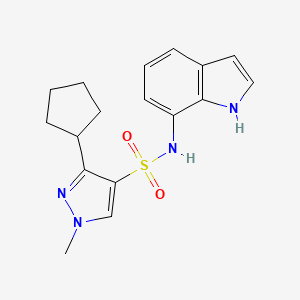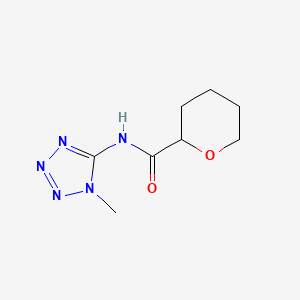
N-(1-methyltetrazol-5-yl)oxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyltetrazol-5-yl)oxane-2-carboxamide is a chemical compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazole derivatives have gained significant attention in medicinal chemistry due to their potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyltetrazol-5-yl)oxane-2-carboxamide typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst, such as a Lewis acid or amine salts, to facilitate the formation of the tetrazole ring. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves large-scale cycloaddition reactions using automated reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyltetrazol-5-yl)oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as acetonitrile or acetone .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
N-(1-methyltetrazol-5-yl)oxane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as antiviral, antibacterial, and antifungal agents.
Coordination Chemistry: The tetrazole ring acts as a ligand in coordination complexes, which are studied for their catalytic and material properties.
Agriculture: Tetrazole derivatives are used as plant growth regulators, herbicides, and fungicides.
Material Science: Tetrazole compounds are investigated for their use in high-energy materials, such as propellants and explosives.
Mechanism of Action
The mechanism of action of N-(1-methyltetrazol-5-yl)oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity . The exact molecular targets and pathways depend on the specific application and the structure of the tetrazole derivative.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene: Another tetrazole derivative with similar stability and reactivity.
N-(1-methyltetrazol-5-yl)trinitroacetimidamide: A high-energy compound with applications in material science.
Uniqueness
N-(1-methyltetrazol-5-yl)oxane-2-carboxamide is unique due to its specific structure, which combines the tetrazole ring with an oxane-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its resistance to oxidation and ability to undergo diverse chemical reactions further enhance its versatility .
Properties
IUPAC Name |
N-(1-methyltetrazol-5-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-13-8(10-11-12-13)9-7(14)6-4-2-3-5-15-6/h6H,2-5H2,1H3,(H,9,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRAHRXQIGCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-4-carboxamide](/img/structure/B7416031.png)

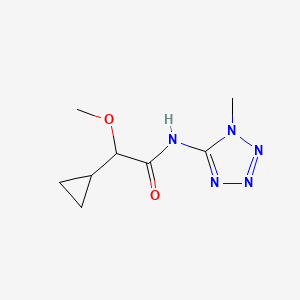
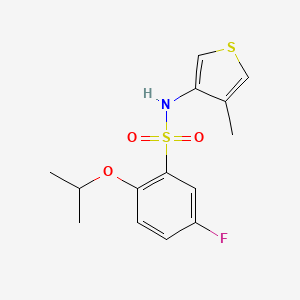
![3-[5-[4-(Difluoromethyl)-3-fluorophenyl]-1,2,4-oxadiazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7416062.png)
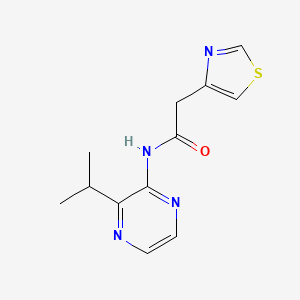
![[2-[(4-Bromo-1-methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7416070.png)
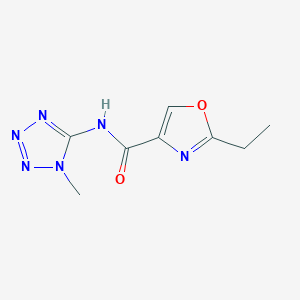
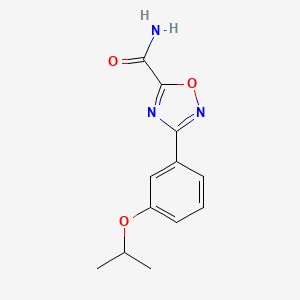
![(5S,6R)-6-[(2R)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7416085.png)

